molecular formula C8H12N3NaO2 B13511247 sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B13511247
M. Wt: 205.19 g/mol
InChI Key: KOIUZHIDIWXQOZ-UHFFFAOYSA-M
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Description

Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution Reactions:

    Acetate Formation: The final step involves the reaction of the triazole derivative with sodium acetate to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    1-Methyl-1H-1,2,4-triazole: A simpler derivative with a single methyl group.

    3-(Propan-2-yl)-1H-1,2,4-triazole: A derivative with a propan-2-yl group.

Comparison: Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is unique due to the presence of both methyl and propan-2-yl groups, which may confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-sodium counterparts.

Properties

Molecular Formula

C8H12N3NaO2

Molecular Weight

205.19 g/mol

IUPAC Name

sodium;2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetate

InChI

InChI=1S/C8H13N3O2.Na/c1-5(2)8-9-6(4-7(12)13)11(3)10-8;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

KOIUZHIDIWXQOZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=NN(C(=N1)CC(=O)[O-])C.[Na+]

Origin of Product

United States

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